

Physicochemical Characteristics of 1-Benzyl-5-nitro-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **1-Benzyl-5-nitro-1H-indazole**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of **1-Benzyl-5-nitro-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available data on its properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.

Core Physicochemical Data

1-Benzyl-5-nitro-1H-indazole is a derivative of 5-nitroindazole, a scaffold known to be present in compounds with a range of biological activities, including antiprotozoal and antimicrobial effects.^{[1][2]} The addition of a benzyl group at the N-1 position can significantly influence its physicochemical properties and biological interactions.

Table 1: General and Physicochemical Properties of **1-Benzyl-5-nitro-1H-indazole**

Property	Value	Source
Molecular Formula	$C_{14}H_{11}N_3O_2$	[3]
Molecular Weight	253.26 g/mol	[3]
CAS Number	23856-20-4	[3][4]
Appearance	Predicted: Yellowish solid	General knowledge
Melting Point	Data not available. For the related isomer, 1-benzyl-6-nitro-1H-indazole, the melting point is 118 °C (391 K). [5]	[5]
Boiling Point	Data not available	
Solubility	Data not available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.	General knowledge
pKa	Data not available	

Spectroscopic and Analytical Data

Detailed spectroscopic data for **1-Benzyl-5-nitro-1H-indazole** is not widely published. The following table provides predicted and comparative data based on the analysis of the parent compound, 5-nitroindazole, and the closely related isomer, 1-benzyl-6-nitro-1H-indazole.

Table 2: Spectroscopic Data for **1-Benzyl-5-nitro-1H-indazole** and Related Compounds

Technique	Data for 1-Benzyl-5-nitro-1H-indazole (Predicted/Comparative)
¹ H NMR (CDCl ₃ , 300 MHz)	Predicted shifts (δ , ppm): ~8.8 (d, H-4), ~8.3 (dd, H-6), ~7.6 (d, H-7), ~7.3-7.4 (m, 5H, benzyl), ~5.6 (s, 2H, CH ₂). This is based on the known deshielding effect of the nitro group and the typical shifts for the benzyl group protons. For comparison, 1-benzyl-6-nitro-1H-indazole shows: 8.8 (d, H-7), 8.35 (d, H-3), 8.01 (dd, H-4), 7.9 (dd, H-5), 7.22-7.29 (m, 5H, benzyl), 5.83 (s, 2H, CH ₂). [5]
¹³ C NMR (CDCl ₃ , 75 MHz)	Predicted shifts (δ , ppm): ~140-145 (C-5), ~135 (C-benzyl ipso), ~129, ~128, ~127 (C-benzyl), ~120-130 (C-indazole), ~53 (CH ₂). For comparison, 1-benzyl-6-nitro-1H-indazole shows: 146.5, 138.5, 134.5, 129.9, 128.0, 127.9, 127.2, 122.8, 115.5, 107.3 (aromatic carbons), 52.5 (CH ₂). [5]
Mass Spectrometry (MS)	Expected [M+H] ⁺ = 254.0924. The molecular ion peak (M ⁺) would be observed at m/z 253.
Infrared (IR) Spectroscopy	Expected characteristic peaks (cm ⁻¹): ~1520 and ~1340 for the asymmetric and symmetric stretching of the nitro group (NO ₂), ~3100-3000 for aromatic C-H stretching, and ~1600 for C=C stretching.

Experimental Protocols

The synthesis of **1-Benzyl-5-nitro-1H-indazole** can be achieved in a two-step process: the synthesis of the 5-nitroindazole precursor followed by N-benzylation.

Synthesis of 5-nitro-1H-indazole

This protocol is adapted from a known procedure for the synthesis of 5-nitroindazole.[\[6\]](#)

Materials:

- 2-Amino-5-nitrotoluene
- Glacial acetic acid
- Sodium nitrite
- Deionized water
- Methanol
- Decolorizing charcoal

Procedure:

- In a suitable round-bottom flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L).
- Prepare a solution of sodium nitrite (0.36 mol) in deionized water (60 mL).
- Cool the solution of 2-amino-5-nitrotoluene to 15-20 °C in an ice bath.
- Add the sodium nitrite solution all at once to the cooled, stirring solution. Ensure the temperature does not exceed 25 °C.
- Continue stirring for 15 minutes to complete the diazotization.
- Allow the solution to stand at room temperature for 3 days.
- Concentrate the reaction mixture under reduced pressure on a steam bath.
- Add 200 mL of water to the residue and transfer to a beaker, stirring to form a slurry.
- Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90 °C.
- For purification, recrystallize the crude material from boiling methanol with the addition of decolorizing charcoal.

- Filter the hot solution and allow it to cool to obtain pale yellow needles of 5-nitroindazole. Dry the crystals.

N-Benzylation of 5-nitro-1H-indazole

This is a general procedure for the N-alkylation of indazoles.[\[7\]](#)

Materials:

- 5-nitro-1H-indazole
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Benzyl bromide
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
- Cool the suspension to 0 °C in an ice bath.
- Add a solution of 5-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

- Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **1-Benzyl-5-nitro-1H-indazole**.

Characterization Protocol

Procedure:

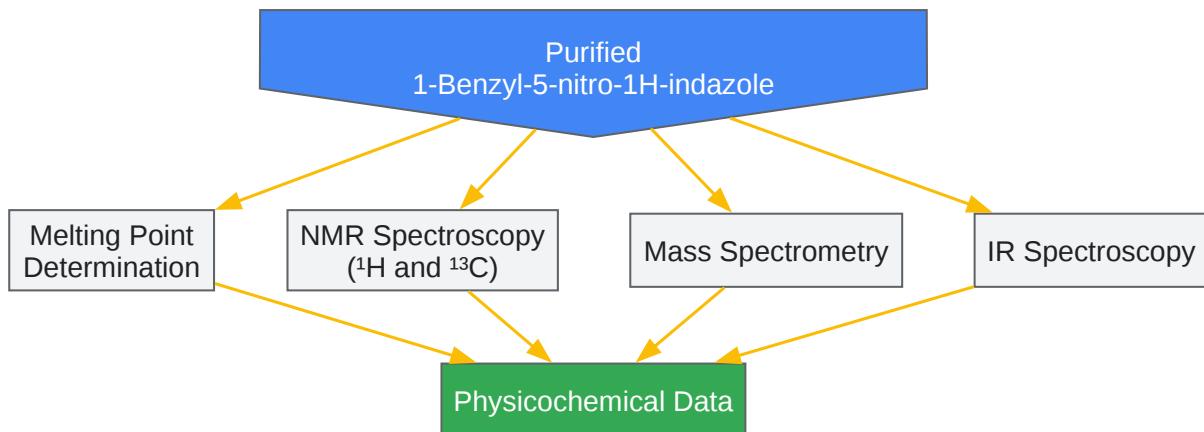
- Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.
- NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
- Mass Spectrometry: Obtain a mass spectrum of the product to confirm its molecular weight.
- IR Spectroscopy: Acquire an infrared spectrum of the product to identify characteristic functional groups.

Visualized Workflows

The following diagrams illustrate the logical progression of the synthesis and characterization of **1-Benzyl-5-nitro-1H-indazole**.

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*A diagram illustrating the two-stage synthesis of **1-Benzyl-5-nitro-1H-indazole**.*

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*A workflow for the analytical characterization of **1-Benzyl-5-nitro-1H-indazole**.*

Biological Significance

While specific biological activities for **1-Benzyl-5-nitro-1H-indazole** are not extensively documented, the 5-nitroindazole scaffold is a key feature in various compounds with demonstrated pharmacological effects. Derivatives of 5-nitroindazole have shown promise as antiprotozoal agents, exhibiting activity against parasites such as *Trypanosoma cruzi* and *Leishmania* species.^{[1][8]} The introduction of different substituents on the indazole ring, such as the benzyl group, is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties.^[1] Further research is warranted to explore the full biological potential of **1-Benzyl-5-nitro-1H-indazole**.

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